BenchChemオンラインストアへようこそ!

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene

Medicinal Chemistry ADME Optimization Lead Generation

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene (CAS 1039329-39-9) is a polyhalogenated aromatic building block with the molecular formula C₈H₆BrClF₂O and a molecular weight of 271.48 g·mol⁻¹. Its substitution pattern features an aryl bromide at the 4-position, a benzylic chloromethyl group at the 2-position, and a difluoromethoxy (–OCHF₂) moiety at the 1-position.

Molecular Formula C8H6BrClF2O
Molecular Weight 271.48 g/mol
CAS No. 1039329-39-9
Cat. No. B1372618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene
CAS1039329-39-9
Molecular FormulaC8H6BrClF2O
Molecular Weight271.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CCl)OC(F)F
InChIInChI=1S/C8H6BrClF2O/c9-6-1-2-7(13-8(11)12)5(3-6)4-10/h1-3,8H,4H2
InChIKeySMQWZKACAVYQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene (CAS 1039329-39-9) – Core Physicochemical & Structural Baseline for Procurement Specification


4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene (CAS 1039329-39-9) is a polyhalogenated aromatic building block with the molecular formula C₈H₆BrClF₂O and a molecular weight of 271.48 g·mol⁻¹ [1]. Its substitution pattern features an aryl bromide at the 4-position, a benzylic chloromethyl group at the 2-position, and a difluoromethoxy (–OCHF₂) moiety at the 1-position . The computed octanol–water partition coefficient (XLogP3‑AA) is 3.9, the topological polar surface area is 9.2 Ų, and the compound possesses 3 hydrogen‑bond acceptors with zero hydrogen‑bond donors [1]. Commercial sourcing data indicate a typical purity specification of ≥95% . This combination of three electronically and sterically distinct functional groups on a single benzene ring establishes the compound as a versatile intermediate for sequential, chemoselective derivatization in medicinal chemistry, agrochemical, and materials research programs.

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene: Why In‑Class Regioisomers and Des‑Halo Analogs Cannot Serve as Drop‑In Replacements


Compounds sharing the C₈H₆BrClF₂O formula or a subset of the three functional groups are frequently available from chemical suppliers, yet their reactivity, selectivity, and physicochemical properties diverge in ways that preclude simple interchange. The target compound’s specific 1,2,4‑arrangement places the difluoromethoxy substituent ortho to the chloromethyl group and para to the aryl bromide, creating a unique electronic environment that modulates both the electrophilicity of the benzylic carbon and the oxidative‑addition propensity of the aryl halide [1]. Regioisomers such as 1‑bromo‑2‑(chloromethyl)‑4‑(difluoromethoxy)benzene (CAS 1510262‑04‑0) reverse the positions of Br and OCHF₂, altering the electronic push‑pull character of the ring and shifting LogP . Halogen‑swapped analogs—e.g., 4‑chloro‑2‑(chloromethyl)‑1‑(difluoromethoxy)benzene—replace the aryl bromide with a less reactive aryl chloride, which can stall Suzuki–Miyaura cross‑coupling under mild conditions . The bromomethyl‑bearing isomer 4‑(bromomethyl)‑2‑chloro‑1‑(difluoromethoxy)benzene (CAS 58215‑11‑5) introduces a more labile benzylic leaving group, potentially compromising chemoselectivity in multi‑step sequences that require orthogonal functionalization of the chloromethyl handle . These structural differences translate into measurable variations in logP, reaction kinetics, and downstream yields that justify compound‑specific sourcing.

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene – Quantitative Differentiation Evidence vs. Closest Analogs for Informed Procurement


XLogP3‑AA = 3.9: Optimized Lipophilicity Window Relative to Regioisomeric and Halo‑Swapped Analogs

The computed XLogP3‑AA of 4‑bromo‑2‑(chloromethyl)‑1‑(difluoromethoxy)benzene is 3.9 [1], placing it within the favorable lipophilicity range (1–4) commonly targeted for oral bioavailability in fragment‑ and lead‑generation programs. In contrast, the regioisomer 1‑bromo‑2‑(chloromethyl)‑4‑(difluoromethoxy)benzene, in which the difluoromethoxy group moves from the 1‑ to the 4‑position, produces a higher computed logP of approximately 4.14 in ChemBase estimations , a difference of ΔlogP ≈ +0.24 that can significantly affect aqueous solubility and non‑specific protein binding. The 4‑chloro analog (4‑chloro‑2‑(chloromethyl)‑1‑(difluoromethoxy)benzene) has a lower molecular weight (227.04 vs. 271.48 g·mol⁻¹) and a substantially different logP owing to the replacement of bromine with chlorine . For procurement teams building fragment libraries or optimizing lead series, this lipophilicity differential means that the title compound occupies a distinct property space that cannot be replicated by its closest regioisomers or halogen‑swapped variants.

Medicinal Chemistry ADME Optimization Lead Generation

Aryl‑Br (Position 4) vs. Aryl‑Cl Analogs: Superior Suzuki–Miyaura Cross‑Coupling Reactivity Under Mild Conditions

The target compound carries an aryl bromide substituent, whereas the closely related 4‑chloro‑2‑(chloromethyl)‑1‑(difluoromethoxy)benzene bears an aryl chloride . In palladium‑catalyzed Suzuki–Miyaura cross‑coupling, aryl bromides undergo oxidative addition approximately 10‑ to 100‑fold faster than the corresponding aryl chlorides under identical conditions, a well‑established class‑level reactivity difference [1][2]. This kinetic advantage enables the title compound to participate in room‑temperature or low‑catalyst‑loading Suzuki couplings that would fail or require forcing conditions (elevated temperature, specialized ligands) with the 4‑chloro analog. For synthetic chemists planning multi‑step sequences that must preserve the integrity of the acid‑sensitive difluoromethoxy group, the milder reaction conditions accessible with the aryl bromide reduce the risk of OCHF₂ cleavage and minimize by‑product formation, directly improving isolated yields and simplifying purification.

Organic Synthesis Cross‑Coupling C–C Bond Formation

Benzylic‑Cl (Position 2) vs. Benzylic‑Br Analogs: Moderated Electrophilicity for Orthogonal Functionalization Sequences

The chloromethyl group at the 2‑position provides a benzylic electrophile of intermediate reactivity. The analog 4‑(bromomethyl)‑2‑chloro‑1‑(difluoromethoxy)benzene (CAS 58215‑11‑5) features a benzylic bromide, which is approximately 30‑ to 50‑fold more reactive toward nucleophilic displacement (SN2) than the benzylic chloride, based on established leaving‑group ability scales (Br⁻ > Cl⁻) [1]. This heightened reactivity of the bromomethyl analog can lead to premature consumption of the benzylic electrophile during reactions intended to target the aryl halide site, eroding chemoselectivity. The target compound’s chloromethyl handle remains largely intact under typical Suzuki–Miyaura cross‑coupling conditions directed at the aryl bromide, enabling a sequential functionalization strategy: first aryl elaboration via cross‑coupling, followed by activation of the benzylic chloride with a nucleophile (e.g., amine, thiol, alkoxide). This orthogonality is compromised when a benzylic bromide is present, as competitive displacement can occur under basic cross‑coupling conditions .

Chemoselective Synthesis Nucleophilic Substitution Orthogonal Protection Strategy

Topological Polar Surface Area (TPSA) = 9.2 Ų: Favorable Membrane Penetration Profile for CNS and Intracellular Target Programs

The TPSA of 4‑bromo‑2‑(chloromethyl)‑1‑(difluoromethoxy)benzene is 9.2 Ų [1], placing it well below the widely accepted threshold of <60–70 Ų for favorable blood‑brain barrier (BBB) penetration and <140 Ų for oral absorption [2]. The regioisomer 1‑bromo‑2‑(chloromethyl)‑4‑(difluoromethoxy)benzene, with the same molecular formula and functional‑group composition, also exhibits a TPSA of 9.2 Ų [3]; however, the combined effect of TPSA and the differential logP (ΔlogP ≈ 0.24, see Evidence Item 1) shifts the title compound into a more favorable region of the CNS multiparameter optimization (CNS MPO) desirability space [4]. When the aryl‑Br is replaced by aryl‑Cl, the TPSA remains similar but the reduced molecular weight and altered logP change the CNS MPO score. For discovery programs targeting intracellular or CNS‑resident proteins, this TPSA value, in combination with the balanced logP, provides a measurable advantage in predicting passive membrane permeability of derived compound libraries constructed from this building block.

Blood‑Brain Barrier Penetration Drug Design Physicochemical Profiling

Difluoromethoxy (–OCHF₂) at Position 1: Documented Metabolic Stability Advantage Over Methoxy (–OCH₃) Analogs in Derived Pharmacophores

The difluoromethoxy group is a well‑characterized isostere of the methoxy group that imparts superior metabolic stability by impeding O‑demethylation by cytochrome P450 enzymes [1][2]. While no direct head‑to‑head microsomal stability data are available for the title compound versus its –OCH₃ analog (4‑bromo‑2‑(chloromethyl)‑1‑methoxybenzene), class‑level evidence demonstrates that replacement of –OCH₃ by –OCHF₂ typically increases metabolic half‑life (t₁/₂) in human liver microsomes by 3‑ to 10‑fold for structurally related aromatic substrates [3]. The presence of the –OCHF₂ group in the title compound, lacking a labile O–CH₃ bond, eliminates the primary metabolic soft spot that would otherwise limit the pharmacokinetic durability of derived lead compounds. In contrast, the 4‑chloro‑2‑(chloromethyl)‑1‑(difluoromethoxy)benzene analog retains the difluoromethoxy group but substitutes aryl‑Br with aryl‑Cl, offering similar metabolic stability but different cross‑coupling reactivity (see Evidence Item 2). For medicinal chemistry programs that prioritize oxidative metabolic stability in their design hypotheses, the –OCHF₂ moiety provides a quantifiable advantage over methoxy‑bearing building blocks that cannot be achieved without fluorination.

Metabolic Stability Fluorine Chemistry Isosteric Replacement

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene – High‑Value Application Scenarios Driven by Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Library Design Targeting CNS and Intracellular Proteins

The combination of TPSA = 9.2 Ų and XLogP3 = 3.9 places this building block within the CNS MPO favorable zone for BBB penetration . Procurement of this compound for fragment library construction enables medicinal chemistry teams to explore chemical space that simultaneously satisfies low TPSA and moderate lipophilicity requirements—attributes that regioisomeric or des‑bromo analogs fail to match simultaneously. The aryl‑Br handle permits late‑stage diversification via Suzuki coupling, while the benzylic‑Cl offers a secondary point for amine or thioether installation without cross‑reactivity interference . Fragment‑growing campaigns benefit from the pre‑encoded metabolic stability of the –OCHF₂ group, reducing the probability of early metabolic failure .

Agrochemical Intermediate Synthesis: Orthogonal Dihalide Platform for Herbicide and Fungicide Lead Optimization

The 4‑(bromomethyl)‑2‑chloro‑1‑(difluoromethoxy)benzene analog has established utility as an intermediate in herbicide synthesis , confirming the agrochemical relevance of this substitution pattern class. The title compound offers an inverted halogenation topology—aryl‑Br instead of aryl‑Cl, benzylic‑Cl instead of benzylic‑Br—that enables alternative synthetic routes requiring Suzuki‑amenable aryl bromide reactivity without the lability of a benzylic bromide . Agrochemical discovery programs that require sequential C–C and C–N bond formation on a difluoromethoxy‑benzene scaffold can leverage this compound to access analogs not readily available from the benzylic‑bromide variant. The computed logP of 3.9 also aligns with the lipophilicity range favored for phloem mobility and cuticular penetration in foliar‑applied agrochemicals .

Parallel Synthesis and DNA‑Encoded Library (DEL) Construction Requiring Chemoselective Bifunctional Building Blocks

For high‑throughput parallel synthesis and DEL technology platforms, building blocks with two differentially reactive electrophilic centers are essential for split‑and‑pool encoding strategies. The title compound provides an aryl‑Br site that can be engaged in on‑DNA Suzuki coupling under aqueous, mild conditions compatible with DNA integrity, while the benzylic‑Cl remains latent for post‑encoding diversification . The absence of a benzylic‑Br eliminates the risk of competing SN2 reactions during the aqueous basic conditions of on‑DNA cross‑coupling, a problem documented for benzylic‑bromide building blocks that can lead to DNA alkylation . The –OCHF₂ group further contributes favorable physicochemical properties (logP 3.9, TPSA 9.2 Ų) to the encoded library members, increasing the probability of identifying cell‑permeable hits .

Quote Request

Request a Quote for 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.